hMAO-B Inhibitory Potency: 6-Methyl-3-(4-nitrophenyl)chromen-2-one vs. 7,8-Dihydroxy-3-(4-nitrophenyl)coumarin
6-Methyl-3-(4-nitrophenyl)chromen-2-one inhibits human MAO-B with an IC50 of 2.1 nM, as determined in a cell-based assay using BTI-Tn-5B1-4 cells [1]. This is approximately 1,800-fold more potent than 7,8-dihydroxy-3-(4-nitrophenyl)coumarin (compound 3j), a structurally related 3-arylcoumarin that bears catechol hydroxyl groups on the coumarin core and exhibits an MAO-B IC50 of 3.8 µM (3,800 nM) [2]. The dramatic difference in potency underscores the detrimental effect of hydroxyl substitution on MAO-B inhibitory activity within this scaffold.
| Evidence Dimension | hMAO-B Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.1 nM |
| Comparator Or Baseline | 7,8-dihydroxy-3-(4-nitrophenyl)coumarin: IC50 = 3.8 µM (3,800 nM) |
| Quantified Difference | ~1,810-fold greater potency for the target compound |
| Conditions | Target: cell-based assay (BTI-Tn-5B1-4 cells). Comparator: recombinant hMAO-B enzyme assay. |
Why This Matters
This quantitative potency difference is critical for researchers designing MAO-B inhibitors for neuroprotection studies, as it demonstrates that the 6-methyl, non-hydroxylated scaffold provides a significantly more potent starting point than catechol-containing analogs.
- [1] Molbic Database, Bioactivity IT0334593: 6-methyl-3-(4-nitrophenyl)chromen-2-one vs MAOB, accessed 2026. View Source
- [2] Musa, M. A., et al. (2021). Identification of 7,8-dihydroxy-3-phenylcoumarin as a reversible monoamine oxidase enzyme inhibitor. Journal of Biochemical and Molecular Toxicology, 35(2), e22651. View Source
